molecular formula C10H11BrO2 B1281449 2-(3-Bromophenyl)-2-methylpropanoic acid CAS No. 81606-47-5

2-(3-Bromophenyl)-2-methylpropanoic acid

Cat. No. B1281449
CAS RN: 81606-47-5
M. Wt: 243.1 g/mol
InChI Key: PZQVCFYGWRPVLE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods, including spectroscopic techniques. Unfortunately, the specific molecular structure analysis for “2-(3-Bromophenyl)-2-methylpropanoic acid” is not available in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, the specific physical and chemical properties of “2-(3-Bromophenyl)-2-methylpropanoic acid” are not available in the sources I found .

Scientific Research Applications

Suzuki–Miyaura Coupling

2-(3-Bromophenyl)-2-methylpropanoic acid: plays a crucial role in the Suzuki–Miyaura (SM) cross-coupling reaction. This reaction is widely used for carbon–carbon bond formation and relies on palladium-catalyzed coupling of organoboron reagents with electrophilic organic groups. The compound serves as an organoboron reagent, facilitating the formation of new C–C bonds under mild conditions .

Phthalocyanine Synthesis

Researchers utilize this compound in the synthesis and characterization of monoisomeric 1,8,15,22-substituted phthalocyanines and phthalocyanine-fullerene dyads. These compounds find applications in materials science, photovoltaics, and molecular electronics .

Aurora A Kinase Inhibition

In the field of cancer research, 2-(3-Bromophenyl)-2-methylpropanoic acid has been investigated as a selective Aurora A kinase inhibitor. Aurora A kinase plays a critical role in cell division, and inhibiting it may have therapeutic implications for cancer treatment .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other substances at the molecular level. The specific mechanism of action for “2-(3-Bromophenyl)-2-methylpropanoic acid” is not available in the sources I found .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks to health and the environment. The specific safety and hazards information for “2-(3-Bromophenyl)-2-methylpropanoic acid” is not available in the sources I found .

Future Directions

The future directions of a compound refer to potential applications or areas of research. The specific future directions for “2-(3-Bromophenyl)-2-methylpropanoic acid” are not available in the sources I found .

properties

IUPAC Name

2-(3-bromophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-10(2,9(12)13)7-4-3-5-8(11)6-7/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQVCFYGWRPVLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90510289
Record name 2-(3-Bromophenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)-2-methylpropanoic acid

CAS RN

81606-47-5
Record name 3-Bromo-α,α-dimethylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81606-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Bromophenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of LDA in THF/n-heptane/ethylbenzene (1.8 M, 17 mL) at 0° C. is added a solution of 2-(3-bromo-phenyl)-propionic acid [3 g, 13.9 mmol, Intermediate (69)] in THF (5 mL) dropwise during 15 minutes. Stir for 1 hour, followed by addition of methyl iodide (4.93 g, 34.8 mmol) in THF (5 mL) dropwise during 10 min. The reaction mixture is stirred for 15 hours, quenched with 2N hydrochloric acid, concentrated in vacuo, and diluted with ether (150 mL). The ether layer is washed with 2N hydrochloric acid, extracted three times with 2N sodium hydroxide (50 mL), Combined sodium hydroxide layers are acidified with 6 N hydrochloric acid to pH=1 and extracted three times with ether (75 mL). Combined organic layers are washed with brine, dried over sodium sulfate and concentrated to obtain 2-(3-bromo-phenyl)-2-methyl-propionic acid as a solid (3.08 g, 91% yield), which is used without further purification. LC/MS: 243 (M+H)
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3 g
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reactant
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THF n-heptane ethylbenzene
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5 mL
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4.93 g
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5 mL
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Synthesis routes and methods II

Procedure details

To a Solution of ester from step 1 in THF-MeOH (4:1, 0.5M) was added LiOH (3 eq, 2M) and the mixture was stirred at 50° C. for 1 h. The organic solvent evaporated, aqueous was acidified with HCl 1N and the acid extracted with EtOAc (3×). The organic was washed with brine, dried and solvent evaporated to afford the acid.
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Synthesis routes and methods III

Procedure details

To a solution of lithium diisopropylamide in tetrahydrofuran/n-heptane/ethylbenzene (1.8 M, 17 mL) at 0° C. is added a solution of 2-(3-bromo-phenyl)-propionic acid (3 g, 13.9 mmol) in tetrahydrofuran (5 mL) dropwise during 15 minutes. The mixture is stirred for 1 hour, followed by addition of methyl iodide (4.93 g, 34.8 mmol) in tetrahydrofuran (5 mL) dropwise during 10 min. The reaction mixture is stirred for 15 hours, quenched with 2 N HCl, concentrated in vacuo, and diluted with ether (150 mL). The ether layer is washed with 2 N HCl, extracted three times with 2 N NaOH (50 mL). The combined NaOH layers are acidified with 6 N HCl to pH=1 and extracted three times with ether (75 mL). The combined organic layers are washed with brine, dried over sodium sulfate and concentrated to obtain 2-(3-bromo-phenyl)-2-methyl-propionic acid as a solid (3.08 g, 91%), which is used without further purification. LC/MS: 243 (M+H).
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0 (± 1) mol
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reactant
Reaction Step One
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3 g
Type
reactant
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tetrahydrofuran n-heptane ethylbenzene
Quantity
17 mL
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solvent
Reaction Step One
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5 mL
Type
solvent
Reaction Step One
Quantity
4.93 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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